molecular formula C8H20Cl2N2 B1486315 1-Ethyl-3-azepanamine dihydrochloride CAS No. 2205504-65-8

1-Ethyl-3-azepanamine dihydrochloride

Cat. No.: B1486315
CAS No.: 2205504-65-8
M. Wt: 215.16 g/mol
InChI Key: YEAQDFXDAALNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-azepanamine dihydrochloride is a chemical compound belonging to the class of amines. It is characterized by its unique structure, which includes an azepane ring substituted with an ethyl group and an amine group. This compound is commonly used in various fields of research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-azepanamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of azepane with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The final product is obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-azepanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

1-Ethyl-3-azepanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-ethyl-3-azepanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-3-azepanamine dihydrochloride can be compared with other similar compounds, such as:

    Aziridines: These compounds also contain nitrogen atoms in a ring structure but differ in ring size and reactivity.

    Piperazines: Piperazines have a similar nitrogen-containing ring but with different substitution patterns and biological activities.

    Azetidines: These compounds have a four-membered ring structure and are used in various chemical and pharmaceutical applications.

Uniqueness: this compound is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

1-ethylazepan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-2-10-6-4-3-5-8(9)7-10;;/h8H,2-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAQDFXDAALNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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